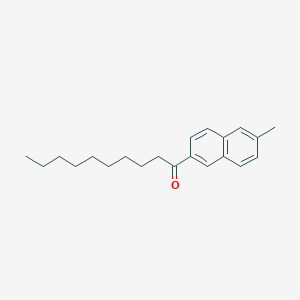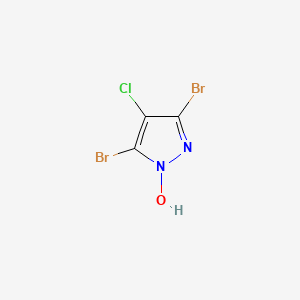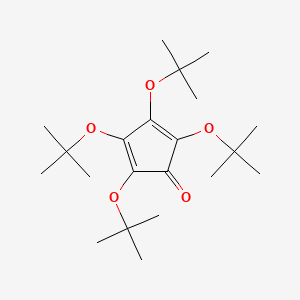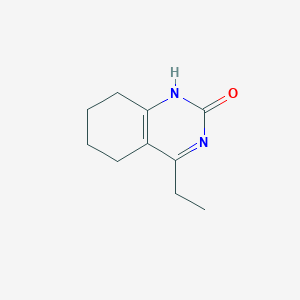
(2-Methylchrysen-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylchrysen-1-yl)methanol is an organic compound with the molecular formula C20H16O It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, with a hydroxyl group (-OH) attached to the first carbon and a methyl group (-CH3) attached to the second carbon of the chrysene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylchrysen-1-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with chrysene, which undergoes a series of reactions to introduce the hydroxyl and methyl groups.
Grignard Reaction: A common method involves the use of a Grignard reagent, such as methylmagnesium bromide, which reacts with a suitable precursor to form the desired product.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
(2-Methylchrysen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of (2-Methylchrysen-1-yl)ketone or (2-Methylchrysen-1-yl)aldehyde.
Reduction: Formation of 2-Methylchrysene.
Substitution: Formation of (2-Methylchrysen-1-yl)chloride or (2-Methylchrysen-1-yl)bromide.
科学研究应用
(2-Methylchrysen-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism by which (2-Methylchrysen-1-yl)methanol exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Pathways: The compound can participate in metabolic pathways, undergoing enzymatic transformations that lead to the formation of active metabolites.
相似化合物的比较
Similar Compounds
Chrysen-1-ylmethanol: Lacks the methyl group at the second carbon.
2-Methylchrysene: Lacks the hydroxyl group at the first carbon.
1-Hydroxychrysene: Lacks the methyl group at the second carbon.
Uniqueness
(2-Methylchrysen-1-yl)methanol is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
84101-76-8 |
|---|---|
分子式 |
C20H16O |
分子量 |
272.3 g/mol |
IUPAC 名称 |
(2-methylchrysen-1-yl)methanol |
InChI |
InChI=1S/C20H16O/c1-13-6-8-17-18-9-7-14-4-2-3-5-15(14)16(18)10-11-19(17)20(13)12-21/h2-11,21H,12H2,1H3 |
InChI 键 |
GMBDNYSQGDLZEK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



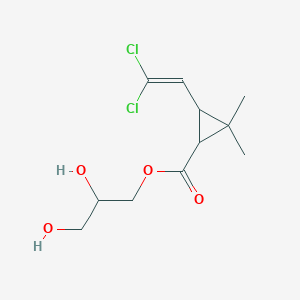

![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)

